2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a heterocyclic hybrid molecule combining a 1,3,4-oxadiazole core, a 5-chlorothiophen-2-yl substituent, and a 4-phenylpiperazine moiety linked via a sulfanyl bridge. The 1,3,4-oxadiazole ring is known for its hydrogen-bonding capacity and metabolic stability, while the 5-chlorothiophene group introduces electron-withdrawing and hydrophobic characteristics. The 4-phenylpiperazine fragment may enhance solubility and CNS permeability due to its basic nitrogen atoms .
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-15-7-6-14(27-15)17-20-21-18(25-17)26-12-16(24)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUKDUJPOMULEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the thiophene and piperazine moieties, and the final coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to a family of 1,3,4-oxadiazole derivatives with variations in substituents on the oxadiazole ring and the piperazine/piperidine moiety. Below is a comparative analysis of structurally analogous compounds:
Key Observations:
Chlorophenyl (C292-0141): The 4-chlorophenyl group increases steric hindrance and may reduce solubility compared to thiophene . Furan (): The electron-rich furan could enhance π-π stacking but may reduce metabolic stability due to oxidation susceptibility .
Piperazine/Piperidine Modifications: 4-Phenylpiperazine (Target Compound): The phenyl group may improve CNS penetration, while the piperazine nitrogens facilitate salt formation for enhanced solubility . Piperidin-1-yl (): The absence of a second nitrogen in piperidine reduces basicity, which might alter pharmacokinetics .
Bridge Modifications: Sulfanyl (Target Compound): The thioether linkage offers flexibility and moderate oxidation resistance.
Biological Activity
The compound 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and research findings.
Structure and Synthesis
The compound features a complex structure that includes a thiophene ring , an oxadiazole moiety , and a piperazine group . The synthesis involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Chlorination of the Thiophene Ring : Chlorination can be performed using reagents such as thionyl chloride.
- Final Assembly : The piperazine component is introduced through nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | 8 µg/mL |
| Target Compound | S. aureus | 4 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation .
Mechanism of Action :
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could interact with receptors that regulate cell growth.
Case Studies
A significant study demonstrated the efficacy of similar compounds in reducing tumor size in murine models. The administration of derivatives led to a notable reduction in tumor volume when compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
